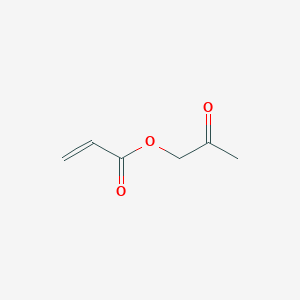

Acetonyl acrylate

Description

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-oxopropyl prop-2-enoate |

InChI |

InChI=1S/C6H8O3/c1-3-6(8)9-4-5(2)7/h3H,1,4H2,2H3 |

InChI Key |

GWVCVAQQKXFICP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC(=O)C=C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Production

Acetonyl acrylate is primarily used in the production of polymers due to its ability to copolymerize with other monomers.

Table 1: Common Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyacrylate | High flexibility, good adhesion | Coatings, adhesives |

| Copolymers | Enhanced mechanical properties | Sealants, paints |

| Functionalized Polymers | Tailored properties for specific uses | Biomedical applications, drug delivery systems |

Coatings and Adhesives

This compound is widely utilized in formulating coatings and adhesives due to its excellent bonding capabilities.

- Coatings : The compound contributes to the durability and flexibility of coatings used in automotive and industrial applications. Its incorporation can improve resistance to UV light and environmental degradation.

- Adhesives : In adhesive formulations, this compound enhances bond strength and provides resistance to moisture and heat. This makes it suitable for both consumer and industrial adhesive products.

Biomedical Applications

Recent studies have explored the use of this compound in biomedical fields:

- Drug Delivery Systems : Researchers have developed polymeric systems using this compound that can encapsulate drugs for controlled release, improving therapeutic efficacy.

- Tissue Engineering : The biocompatibility of polymers derived from this compound makes them promising candidates for scaffolds in tissue engineering.

Case Study: Drug Delivery Using this compound Polymers

A study investigated the use of this compound-based hydrogels for insulin delivery. The hydrogels demonstrated controlled release profiles, stability under physiological conditions, and biocompatibility with human cells. This application highlights the potential of this compound in developing advanced drug delivery systems.

Environmental Applications

The environmental impact of polymers is a growing concern. This compound is being studied for its potential in developing biodegradable polymers that can reduce plastic waste.

Table 2: Environmental Applications of this compound

| Application | Description |

|---|---|

| Biodegradable Polymers | Development of eco-friendly materials |

| Water Treatment | Use in flocculants for wastewater treatment |

Industrial Uses

In addition to its applications in coatings and adhesives, this compound serves as an intermediate in various chemical syntheses:

- It is used in the production of specialty chemicals that are essential in manufacturing processes across industries such as automotive, construction, and consumer goods.

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Ester Group | Functional Features |

|---|---|---|

| This compound | Acetonyl (ketone) | Polar, hydrogen-bonding potential |

| Ethyl acrylate | Ethyl | Small, high reactivity |

| 2-Ethylhexyl acrylate | Branched alkyl | Low Tg, flexibility |

| Isobornyl acrylate | Cyclic terpene | High Tg, rigidity |

Physical and Chemical Properties

Odor Thresholds and Sensory Impact

While this compound’s odor data is unavailable, structural analogs suggest that functional groups significantly influence sensory properties. For example:

- (E)-3-hexenyl acrylate has an exceptionally low odor threshold (0.014 ng/L air) due to its conjugated double bond .

- 2-Ethylhexyl acrylate exhibits a "musty, sharp" odor with a recognition threshold of 0.18 ppm .

this compound’s ketone group may reduce volatility and alter odor characteristics compared to alkyl acrylates, though specific studies are lacking.

Reactivity in Polymerization and Chemical Reactions

- Polymerization : Methyl acrylate and ethyl acrylate readily undergo radical polymerization, forming linear polymers. This compound’s ketone group may slow polymerization due to steric hindrance or chain-transfer effects, similar to bulky acrylates like isobornyl acrylate .

- Diels-Alder Reactivity : In ionic liquids, alkyl acrylates with shorter chains (e.g., methyl acrylate) exhibit higher reactivity than longer-chain derivatives (e.g., butyl acrylate) . This compound’s intermediate steric bulk may position its reactivity between methyl and butyl acrylates.

Thermal and Mechanical Properties

Tables

Table 1: Structural Comparison of Selected Acrylates

| Compound | Ester Group | Molecular Formula | Key Feature |

|---|---|---|---|

| This compound | CH₃-C(=O)-CH₂-O- | C₆H₈O₃ (inferred) | Ketone functionality |

| Ethyl acrylate | CH₂CH₂-O- | C₅H₈O₂ | Small, linear |

| 2-Ethylhexyl acrylate | C₈H₁₅-O- | C₁₁H₂₀O₂ | Branched, low Tg |

| Isobornyl acrylate | C₁₀H₁₅-O- | C₁₃H₂₀O₂ | Bulky, cyclic |

Preparation Methods

Reaction Protocol

-

Reactants : Acryloyl chloride (1.0 eq), hydroxyacetone (1.0 eq), triethylamine (1.15 eq).

-

Solvent : 1,2-Dichloroethane.

-

Conditions : Dropwise addition at 0°C under nitrogen, followed by stirring at room temperature for 3 hours.

-

Workup : Sequential extraction with HCl, water, and sodium bicarbonate, followed by fractional distillation with a Vigreux column.

Key Observations

-

Inhibitor Use : Addition of 3-tert-butyl-4-hydroxy-5-methylphenyl sulfide (100–500 ppm) prevents premature polymerization during distillation.

-

Purity : NMR and IR analyses confirm structural integrity, with characteristic peaks at δ 2.18 ppm (CH₃), 4.73 ppm (OCH₂), and 1724 cm⁻¹ (C=O).

Acid-Catalyzed Esterification

Direct esterification of acrylic acid with hydroxyacetone using Brønsted or Lewis acids offers a solvent-free alternative. This method is favored for scalability and reduced reliance on hazardous acid chlorides.

Catalytic Systems

Table 1: Acid-Catalyzed Esterification Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Tosic acid | 95 | 5 | 91.5 |

| H₃PO₄ | 100 | 6 | 89.3 |

| HZSM-5 | 110 | 8 | 81.0 |

Limitations

-

Side Reactions : Competing dimerization of acrylic acid occurs above 130°C, necessitating precise temperature control.

-

Inhibitor Requirement : Thiodiphenylamine (1000–5000 ppm) suppresses radical polymerization.

One-Pot Alkylation-Methylenation

A novel one-pot synthesis leveraging alkylation and Eschenmoser methylenation was adapted from Thieme Connect’s α-substituted acrylate protocols.

Methodology

Advantages

-

Reduced Purification : Eliminates intermediate isolation, streamlining production.

-

Solvent Compatibility : DMF enhances solubility of polar intermediates.

Tertiary Amine-Catalyzed Coupling

Patented methods using cyclic tertiary amines (e.g., diazabicyclo[2.2.2]octane) enable room-temperature acrylate formation from acrylic acid derivatives and aldehydes.

Reaction Parameters

Mechanistic Insights

-

Nucleophilic Activation : The amine base deprotonates hydroxyacetone, enhancing its nucleophilicity for acryloyl chloride attack.

-

Byproduct Management : In situ neutralization of HCl with triethylamine prevents ester hydrolysis.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |

|---|---|---|---|---|

| Schotten-Baumann | 74 | >99 | Moderate | High (Cl⁻ waste) |

| Acid-Catalyzed | 85–92 | 95–98 | High | Moderate |

| One-Pot | 73 | 90 | Low | Low |

| Tertiary Amine Catalysis | 82–93 | 97 | High | Moderate |

Industrial-Scale Considerations

-

Cost Efficiency : Acid-catalyzed esterification minimizes raw material costs but requires corrosion-resistant reactors.

-

Environmental Impact : Tertiary amine methods reduce halogenated solvent use, aligning with green chemistry principles.

-

Safety Protocols : Inhibitor additives (e.g., ZJ-701) are critical for large-scale storage and handling.

Emerging Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.